![molecular formula C21H24N4O8S B2455971 Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-32-2](/img/structure/B2455971.png)

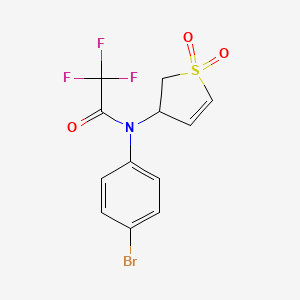

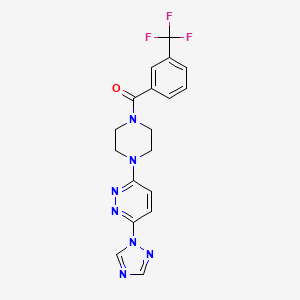

Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate” is a complex organic molecule with the molecular formula C22H25N5O7 . It has an average mass of 471.463 Da and a monoisotopic mass of 471.175385 Da .

Chemical Reactions Analysis

The chemical reactivity of a molecule like this can be analyzed using methods such as Natural Bond Orbital (NBO) calculations . These calculations can provide insights into the chemical selectivity and stability of the molecule. Unfortunately, specific details about the chemical reactions involving this compound are not available in the retrieved information.Applications De Recherche Scientifique

Carboxyl-group Protection in Peptide Synthesis A study by Amaral (1969) discusses the use of the 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection in peptide synthesis. This method offers selective removal advantages and can potentially be applied to the synthesis of complex peptides involving Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate or related compounds (Amaral, 1969).

Catalysis for Ethylene Polymerization Noda, Kochi, and Nozaki (2009) have developed phosphine sulfonate nickel complexes that catalyze ethylene polymerization without activators, producing low molecular weight polyethylenes. The findings suggest potential catalytic roles for sulfonyl-containing compounds in polymerization processes (Noda, Kochi, & Nozaki, 2009).

Electrolysis of Reactive Dyes Elizalde-González et al. (2012) identified sulfonyl aromatic alcohols formed by electrolysis of the bisazo reactive dye Reactive Black 5, suggesting applications of sulfonyl-containing compounds in dye degradation and environmental remediation processes (Elizalde-González et al., 2012).

Antimicrobial and Antioxidant Studies Raghavendra et al. (2016) synthesized compounds through a simple procedure, including Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, and screened them for antimicrobial and antioxidant activities. Their findings highlight the potential of sulfonyl-containing compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Hypoglycemic Activity of Sulfonamides Rufer and Losert (1979) discovered that both enantiomers of a related compound displayed hypoglycemic activity, indicating that sulfonyl-containing compounds could have applications in the development of new therapeutic agents for diabetes (Rufer & Losert, 1979).

Propriétés

IUPAC Name |

ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-14-16(25(28)29)6-9-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKVROIBZISSSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455894.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/no-structure.png)

![Tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate](/img/structure/B2455898.png)

![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455911.png)